molecular formula C13H8F3N5O2 B5748239 N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer B5748239
Molekulargewicht: 323.23 g/mol
InChI-Schlüssel: XFWWTWGNGPSHIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, commonly known as TFP, is a potent and selective inhibitor of cGMP-dependent protein kinase I (PKG-I). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.

Wirkmechanismus

TFP binds to the catalytic domain of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity by blocking the ATP binding site. This leads to a decrease in the phosphorylation of downstream substrates of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC), which are involved in smooth muscle relaxation and platelet aggregation, respectively.
Biochemical and Physiological Effects:
TFP has been shown to have potent vasodilatory effects in various vascular beds, including coronary arteries, pulmonary arteries, and mesenteric arteries. This is attributed to its ability to inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of VASP, which promotes relaxation of vascular smooth muscle cells. TFP has also been shown to inhibit platelet aggregation and thrombus formation by blocking N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of MLC.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TFP in lab experiments include its high potency and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, which allows for specific modulation of cGMP signaling pathway. However, the limitations of TFP include its low solubility in aqueous solutions and its potential off-target effects on other kinases or phosphodiesterases.

Zukünftige Richtungen

- Investigate the potential therapeutic applications of TFP in cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure.
- Explore the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in cancer progression and metastasis, and evaluate the potential of TFP as an anti-cancer agent.
- Investigate the effects of TFP on neuronal function and synaptic plasticity, and evaluate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Develop novel analogs of TFP with improved solubility and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and evaluate their pharmacological properties in vitro and in vivo.

Synthesemethoden

TFP can be synthesized by reacting 4-(trifluoromethoxy)aniline with 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

TFP has been widely used as a tool compound to investigate the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various cellular processes. N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a key mediator of cGMP signaling pathway, which regulates diverse physiological functions such as smooth muscle relaxation, platelet aggregation, and insulin secretion. TFP has been shown to selectively inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide activity without affecting other kinases or phosphodiesterases.

Eigenschaften

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-4-2-8(3-5-9)18-11(22)10-19-12-17-6-1-7-21(12)20-10/h1-7H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWWTWGNGPSHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.